molecular formula C25H30FN3O4S B2554933 2-(3-((2-((4-fluorobenzyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide CAS No. 894026-40-5

2-(3-((2-((4-fluorobenzyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide

Cat. No. B2554933
CAS RN: 894026-40-5
M. Wt: 487.59
InChI Key: HWLABWGIKGVJPK-UHFFFAOYSA-N
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Description

The compound “2-(3-((2-((4-fluorobenzyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide” is a complex organic molecule. It contains several functional groups, including a fluorobenzyl group, an amino group, a sulfonyl group, an indole group, and an acetamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The fluorobenzyl group could be introduced via a reaction with 4-fluorobenzyl chloride . The amino group could be introduced via a reaction with an appropriate amine. The sulfonyl group could be introduced via a reaction with a sulfonyl chloride. The indole group could be synthesized via a Fischer indole synthesis or similar method . The acetamide group could be introduced via a reaction with acetic anhydride .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The fluorobenzyl group would likely be planar due to the sp2 hybridization of the carbon atoms in the benzene ring . The amino group would likely adopt a pyramidal geometry, while the sulfonyl group would likely be trigonal planar .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. The benzene ring could undergo electrophilic aromatic substitution reactions . The amino group could participate in acid-base reactions, and the sulfonyl group could potentially undergo nucleophilic substitution reactions .

Scientific Research Applications

Antimicrobial Activity

The compound’s structure suggests potential antimicrobial properties. Notably, a related class of compounds—1,2,3-triazoles—has demonstrated moderate to excellent activity against various microbial strains, including S. aureus , B. Subtilis , E. Coli , S. enterica , C. albicans , and R. Oryzae . Compound 7o, in particular, exhibited substantial potency (MIC = 0.0558 μmol/mL) against most tested microbes.

Antimalarial Potential

Given the stability of 1,2,3-triazoles against metabolic degradation and their ability to engage in hydrogen bonding, these compounds have attracted interest as potential antimalarial agents. While specific data on the compound are not available, its structural features align with the broader class of 1,2,3-triazoles with antimalarial activity .

Anti-Cancer Applications

1,2,3-triazoles and their derivatives have shown promise as anti-cancer agents. Their unique features, such as chelating activity due to unpaired electrons on the nitrogen atom, contribute to their biological spectrum. Although direct evidence for the compound’s anti-cancer effects is lacking, its structural motifs warrant further investigation .

Anti-Viral Applications

Although data on the compound’s anti-viral activity are scarce, 1,2,3-triazoles have been investigated as anti-viral agents. Their stability and diverse interactions make them attractive candidates for combating viral infections .

Other Potential Uses

Beyond the mentioned fields, 1,2,3-triazoles have been studied for their antioxidant, anti-tubercular, and anti-leishmanial properties. While we lack direct evidence for our compound, its structural characteristics align with these diverse applications .

Mechanism of Action

properties

IUPAC Name

2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30FN3O4S/c1-17(2)29(18(3)4)25(31)15-28-14-23(21-7-5-6-8-22(21)28)34(32,33)16-24(30)27-13-19-9-11-20(26)12-10-19/h5-12,14,17-18H,13,15-16H2,1-4H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLABWGIKGVJPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-((2-((4-fluorobenzyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide

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